molecular formula C32H30N2O3 B15184152 Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(diethylamino)-3'-methyl-2'-((3-methylphenyl)amino)- CAS No. 151019-95-3

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(diethylamino)-3'-methyl-2'-((3-methylphenyl)amino)-

Cat. No.: B15184152
CAS No.: 151019-95-3
M. Wt: 490.6 g/mol
InChI Key: VOUWZSBIZAYQQY-UHFFFAOYSA-N
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Description

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-3’-methyl-2’-((3-methylphenyl)amino)- is a complex organic compound known for its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-3’-methyl-2’-((3-methylphenyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the formation of the spiro structure through a cyclization reaction. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-3’-methyl-2’-((3-methylphenyl)amino)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-3’-methyl-2’-((3-methylphenyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-3’-methyl-2’-((3-methylphenyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one: A simpler spiro compound with similar structural features.

    6’-(diethylamino)-3’-methyl-2’-((3-methylphenyl)amino)-xanthen-9-one: A related compound with variations in the substituents.

Uniqueness

Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-3’-methyl-2’-((3-methylphenyl)amino)- is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties

Properties

CAS No.

151019-95-3

Molecular Formula

C32H30N2O3

Molecular Weight

490.6 g/mol

IUPAC Name

6'-(diethylamino)-3'-methyl-2'-(3-methylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C32H30N2O3/c1-5-34(6-2)23-14-15-26-30(18-23)36-29-17-21(4)28(33-22-11-9-10-20(3)16-22)19-27(29)32(26)25-13-8-7-12-24(25)31(35)37-32/h7-19,33H,5-6H2,1-4H3

InChI Key

VOUWZSBIZAYQQY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC(=C6)C)C

Origin of Product

United States

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